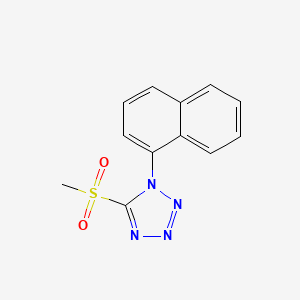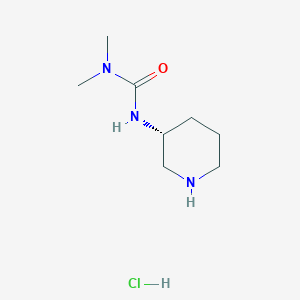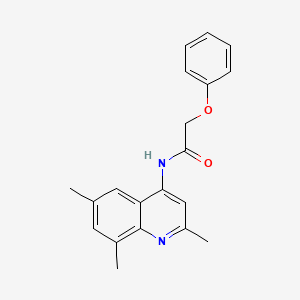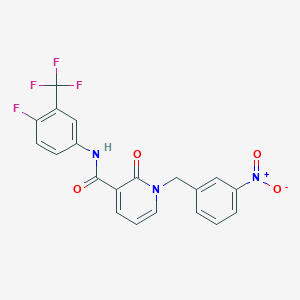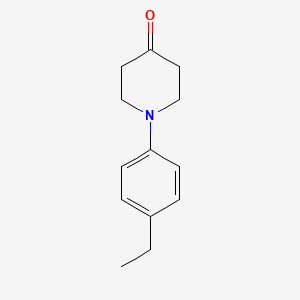![molecular formula C17H14Cl2N2O3S B2974750 N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-90-3](/img/structure/B2974750.png)
N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H14Cl2N2O3S and its molecular weight is 397.27. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mycobacterial Energetics Disruption
This compound has been studied for its potential to disrupt mycobacterial energetics. It’s particularly relevant in the context of tuberculosis (TB), which is a leading cause of death worldwide. The emergence of drug-resistant mycobacteria is a global health threat, and novel therapeutic strategies are urgently required .
Efflux Inhibitors
As an efflux inhibitor, the compound can slow down the emergence of resistance and have positive effects on the duration of treatment. This is crucial in adjuvant therapies, which aim to boost existing treatments rather than replace them .
Anticancer Activity
Research has been conducted on derivatives of this compound for their potential anticancer activity. These studies involve synthesis and biological evaluation, as well as in silico studies to explore their inhibitory nature against various cancer strains .
Antiandrogenic Activity
The compound has been tested for antiandrogenic activity, which is significant because antiandrogens can cause reproductive disorders in humans and wild animals. The study includes both in vitro and in vivo assays to determine the compound’s effects on androgen receptor activity .
Structure-Activity Relationships
There is ongoing research into the structure-activity relationships (SAR) of this compound. SAR analysis helps in understanding the medicinal chemistry challenges concerning its toxicity and drug-likeness, which is essential for developing effective therapeutic tools .
Modulation of Human Thymidylate Synthase
In silico studies suggest that derivatives of this compound could act as modulators of the human thymidylate synthase enzyme. This enzyme is a target for anticancer drugs, making the compound’s derivatives potential candidates for cancer treatment .
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed to understand the bonding and interactions at the molecular level. Such analysis is fundamental in drug design and development to optimize the compound’s efficacy and safety .
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c18-12-7-13(19)9-14(8-12)20-25(23,24)15-5-10-1-2-16(22)21-4-3-11(6-15)17(10)21/h5-9,20H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUQWVOEALXNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


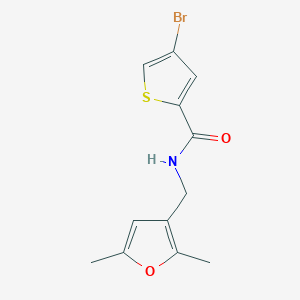
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2974670.png)
![N-(3-Methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2974671.png)
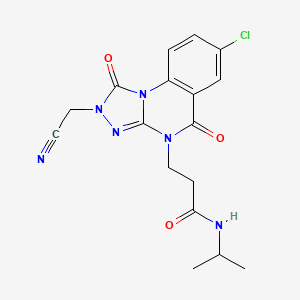
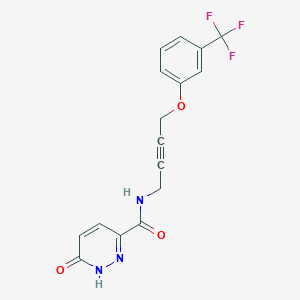
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2974676.png)
